4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride
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Overview
Description
4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C8H9ClO2S2. It is a derivative of benzothiophene, a heterocyclic compound containing sulfur. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Mechanism of Action
Target of Action
This compound is used as a pharmaceutical intermediate , suggesting it may be involved in the synthesis of drugs that target specific proteins or enzymes in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride . For instance, it is slightly soluble in water and is moisture sensitive . These factors could affect how it is stored, handled, and used in pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride typically involves the sulfonylation of 4,5,6,7-tetrahydro-1-benzothiophene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of biochemical probes and inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid: Another derivative of benzothiophene, used in similar applications but with different reactivity due to the carboxylic acid group.
4,5,6,7-Tetrahydrobenzo[b]thiophene: A simpler derivative without the sulfonyl chloride group, used as a precursor in various syntheses.
Uniqueness
4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBSHLWNADKCBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207039 |
Source
|
Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401207039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128852-17-5 |
Source
|
Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128852-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401207039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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